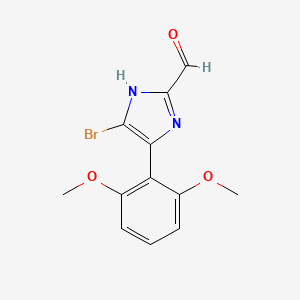
Methyl 3-(4,7-Dichloro-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4,7-Dichloro-3-indolyl)propanoate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,7-Dichloro-3-indolyl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,7-dichloro-substituted phenylhydrazine and a suitable aldehyde or ketone. The reaction is usually carried out under reflux with methanesulfonic acid in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and acid concentration .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4,7-Dichloro-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the 2 and 3 positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4,7-Dichloro-3-indolyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4,7-Dichloro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
1-Methyl-1H-indole-3-carbaldehyde: Used in multicomponent reactions to form complex molecules.
Uniqueness
Methyl 3-(4,7-Dichloro-3-indolyl)propanoate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4 and 7 positions enhances its reactivity and potential biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H11Cl2NO2 |
|---|---|
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
methyl 3-(4,7-dichloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11Cl2NO2/c1-17-10(16)5-2-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
Clave InChI |
XBYFEWCXOLKHQJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)








